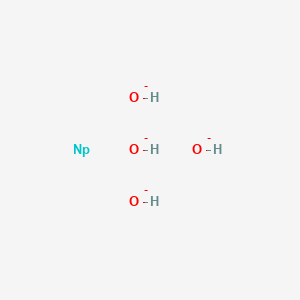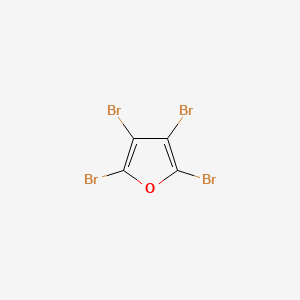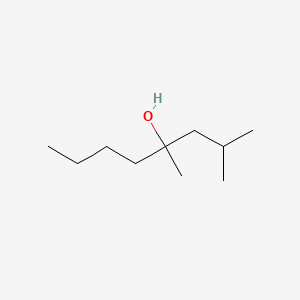
2,4-Dimethyl-4-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. The compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-octanol typically involves the alkylation of a suitable precursor. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 2,4-dimethyl-2-octanone) to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-4-octanol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions
Major Products Formed:
Oxidation: 2,4-Dimethyl-2-octanone or 2,4-dimethyloctanoic acid.
Reduction: 2,4-Dimethyl-octane.
Substitution: 2,4-Dimethyl-4-chlorooctane or 2,4-dimethyl-4-bromooctane
Aplicaciones Científicas De Investigación
2,4-Dimethyl-4-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is used in the production of fragrances, flavors, and plasticizers
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group of the compound can form hydrogen bonds with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can participate in oxidation-reduction reactions, affecting cellular redox states and metabolic processes
Comparación Con Compuestos Similares
2,4-Dimethyl-2-octanol: Similar structure but with the hydroxyl group on the second carbon.
2,4-Dimethyl-4-heptanol: Similar structure but with a shorter carbon chain.
2,4-Dimethyl-4-decanol: Similar structure but with a longer carbon chain
Uniqueness: 2,4-Dimethyl-4-octanol is unique due to its specific position of the hydroxyl group and the length of its carbon chain, which influence its physical and chemical properties, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
33933-79-8 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-10(4,11)8-9(2)3/h9,11H,5-8H2,1-4H3 |
Clave InChI |
VRFMFHBPJUSGFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)


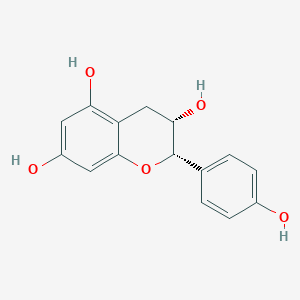
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
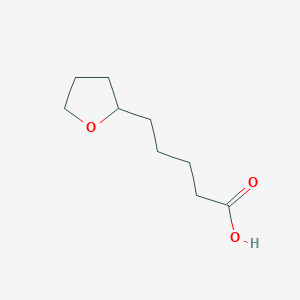
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
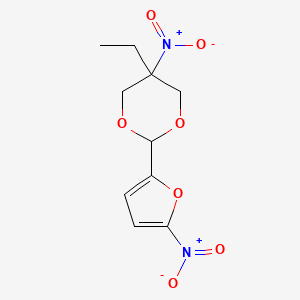
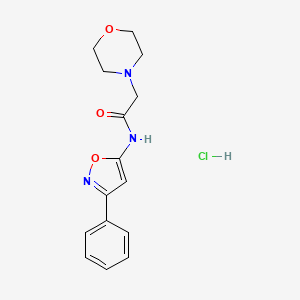

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
